molecular formula C17H26N2O8S B3947332 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid

1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid

Cat. No.: B3947332
M. Wt: 418.5 g/mol
InChI Key: HEHHVXQLAPFVQA-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a dimethoxyphenyl group and an ethylsulfonyl substituent The addition of oxalic acid forms a salt, enhancing its solubility and stability

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.C2H2O4/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-11-14(20-2)5-6-15(13)21-3;3-1(4)2(5)6/h5-6,11H,4,7-10,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHHVXQLAPFVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable reducing agent to form 2,5-dimethoxybenzyl alcohol.

    Attachment to Piperazine: The 2,5-dimethoxybenzyl alcohol is then reacted with piperazine in the presence of a catalyst to form 1-[(2,5-dimethoxyphenyl)methyl]piperazine.

    Introduction of the Ethylsulfonyl Group: The final step involves the sulfonation of the piperazine derivative with ethylsulfonyl chloride under basic conditions to yield 1-[(2,5-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine.

    Formation of the Oxalic Acid Salt: The compound is then treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine
  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine
  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylmorpholine

Uniqueness: 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group, in particular, enhances its solubility and stability compared to similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid
Reactant of Route 2
1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid

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